molecular formula C10H11NO3 B13253046 2-(Tetrahydrofuran-2-yl)nicotinic acid

2-(Tetrahydrofuran-2-yl)nicotinic acid

Cat. No.: B13253046
M. Wt: 193.20 g/mol
InChI Key: GGLLFZUBQREVEV-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)nicotinic acid is a heterocyclic compound that combines the structural features of tetrahydrofuran and nicotinic acid

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-2-yl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acids and tetrahydrofuran derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, nicotinic acid derivatives are known to interact with lipid metabolism pathways, influencing cholesterol and triglyceride levels .

Biological Activity

2-(Tetrahydrofuran-2-yl)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of a tetrahydrofuran ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, with an IC50 value indicating the concentration required to inhibit cell viability by 50%.

Table 1: Cytotoxicity Data

Cell LineIC50 (µg/mL)% Viability at 200 µg/mL
HeLa (cervical cancer)7541
MCF-7 (breast cancer)61.1846
A549 (lung cancer)8055

These findings suggest that this compound has a potent effect on tumor cells, reducing their metabolic activity significantly at higher concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies showed that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus22
Escherichia coli26
Candida albicans19

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with essential cellular processes .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Cell Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.
  • Nitric Oxide Production : Studies indicate that this compound stimulates nitric oxide production in both normal and tumor cells, which may play a role in its cytotoxic effects .
  • Enzyme Inhibition : Molecular docking studies suggest that the compound may inhibit specific enzymes critical for microbial survival, such as tyrosyl-tRNA synthetase .

Case Studies

Several case studies have highlighted the therapeutic potential of derivatives related to nicotinic acid in treating various conditions:

  • Acute Kidney Injury : Research indicates that nicotinic acid derivatives can modulate pathways involved in kidney function, showing promise for conditions like acute kidney injury .
  • Cancer Treatment : The ability of compounds similar to this compound to induce apoptosis in cancer cells positions them as potential candidates for further development in oncology .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(oxolan-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1,3,5,8H,2,4,6H2,(H,12,13)

InChI Key

GGLLFZUBQREVEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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